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Compound of Interest

Compound Name:
4-Chloro-3-cyano-7-ethoxy-6-

nitroquinoline

Cat. No.: B142848 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

three-dimensional arrangement of atoms within a molecule is paramount for rational drug

design. This guide provides a comparative analysis of the X-ray crystallographic data of

quinoline derivatives, with a focus on substituents relevant to the promising therapeutic

candidate, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. While specific crystallographic data

for this exact compound is not publicly available, this guide will draw upon data from structurally

related molecules to offer insights into its expected solid-state conformation and packing.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved drugs. The targeted introduction of various functional groups, such as

chloro, cyano, ethoxy, and nitro moieties, can significantly modulate a compound's

physicochemical properties, biological activity, and crystal packing, which in turn influences its

suitability as a pharmaceutical agent. This guide will objectively compare the crystallographic

parameters of several substituted quinoline derivatives to illuminate the structural impact of

these key functional groups.
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To understand the potential solid-state structure of 4-Chloro-3-cyano-7-ethoxy-6-
nitroquinoline, it is instructive to examine the crystallographic data of quinolines bearing

similar substituents. The following table summarizes key crystallographic parameters for a

selection of related compounds, providing a basis for predicting the structural characteristics of

our target molecule.

Parameter
4-Chloro-6,7-
dimethoxyquinolin
e

8-Nitroquinoline
2-(2-
Pyridyl)quinoline
Derivative

Chemical Formula C₁₁H₁₀ClNO₂ C₉H₆N₂O₂ Not specified

Molecular Weight 223.65 g/mol 208.18 g/mol Not specified

Crystal System Monoclinic Monoclinic Orthorhombic

Space Group P2₁/c P2₁/n Pbca

Unit Cell Dimensions

a = 12.5530(17) Åb =

4.6499(7) Åc =

18.274(3) Åβ =

105.786(2)°

a = 7.845(2) Åb =

14.156(4) Åc =

8.232(2) Åβ =

104.15(3)°

Not specified

Volume (V) 1026.4(3) Å³ 886.1(4) Å³ Not specified

Molecules per unit cell

(Z)
4 4 Not specified

Key Structural

Features

The molecule is nearly

planar.

The nitro group is

twisted relative to the

quinoline ring.

The pyridyl and

quinoline rings are not

coplanar.

Note: The data presented is compiled from published crystallographic studies. The absence of

data for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline highlights a gap in the current scientific

literature.
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The substituents on the quinoline ring play a crucial role in dictating the intermolecular

interactions and overall crystal structure.

Chloro Group: The presence of a chlorine atom can lead to halogen bonding, a non-covalent

interaction that can influence crystal packing. It also contributes to the overall electronic

properties of the molecule.

Cyano Group: The linear and polar nature of the cyano group makes it a strong candidate for

participating in dipole-dipole interactions and hydrogen bonding (with suitable donors).

Ethoxy Group: The flexible ethoxy group can adopt various conformations, potentially leading

to polymorphism. The oxygen atom can act as a hydrogen bond acceptor.

Nitro Group: The strongly electron-withdrawing nitro group can significantly impact the

electronic distribution of the quinoline ring and is a potent hydrogen bond acceptor. Steric

hindrance can cause the nitro group to be twisted out of the plane of the quinoline ring

system.

Experimental Protocols
A detailed understanding of the experimental procedures used to obtain crystallographic data is

essential for evaluating and reproducing scientific findings.

Synthesis and Crystallization of Quinoline Derivatives
The synthesis of substituted quinolines often involves multi-step reactions. For instance, the

synthesis of a chloro-nitro-quinoline derivative might start from a substituted aniline, followed by

cyclization to form the quinoline core, and subsequent functional group interconversions.

General Synthesis Outline:

Starting Material Preparation: Synthesis or procurement of a suitably substituted aniline.

Cyclization Reaction: A classic quinoline synthesis, such as the Skraup, Doebner-von Miller,

or Friedländer synthesis, is employed to construct the quinoline ring.

Functionalization: Introduction or modification of substituents (e.g., chlorination, nitration) on

the quinoline core.
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Purification: The crude product is purified using techniques like column chromatography or

recrystallization.

Crystallization: Single crystals suitable for X-ray diffraction are grown, typically by slow

evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of

solvent is critical and often determined empirically.

X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic

X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is

rotated.

Data Processing: The raw diffraction data is processed to yield a set of unique reflections

with their intensities and standard uncertainties.

Structure Solution: The initial positions of the atoms in the unit cell are determined using

direct methods or Patterson methods.

Structure Refinement: The atomic positions and other parameters are refined using a least-

squares algorithm to achieve the best possible fit between the observed and calculated

diffraction data.

Validation: The final crystal structure is validated using various crystallographic checks to

ensure its quality and accuracy.

Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate

the general workflow for the synthesis and crystallographic analysis of substituted quinoline

derivatives.
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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of

quinoline derivatives.
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Caption: Logical relationship for predicting the structure of the target compound based on

known analogs.

In conclusion, while the definitive crystal structure of 4-Chloro-3-cyano-7-ethoxy-6-
nitroquinoline remains to be determined, a comparative analysis of related quinoline

derivatives provides valuable insights into the likely structural features of this molecule. The

interplay of its various substituents will undoubtedly lead to a unique crystal packing

arrangement governed by a combination of halogen bonding, dipole-dipole interactions, and

hydrogen bonding. The experimental determination of its crystal structure is a critical next step

for the structure-based design of more potent and selective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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